Anticancer agent 204

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

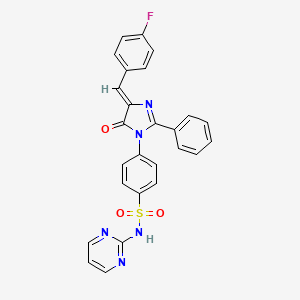

Molecular Formula |

C26H18FN5O3S |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

4-[(4Z)-4-[(4-fluorophenyl)methylidene]-5-oxo-2-phenylimidazol-1-yl]-N-pyrimidin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C26H18FN5O3S/c27-20-9-7-18(8-10-20)17-23-25(33)32(24(30-23)19-5-2-1-3-6-19)21-11-13-22(14-12-21)36(34,35)31-26-28-15-4-16-29-26/h1-17H,(H,28,29,31)/b23-17- |

InChI Key |

HOMRBLHASZFJNL-QJOMJCCJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Anticancer Agent 204

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 204, also identified as compound 15a, is a novel synthetic hybrid molecule combining a macrocyclic bisbibenzyl scaffold with a furoxan moiety.[1] This compound has demonstrated potent antitumor activity, particularly against drug-resistant cancer cell lines. Its unique mechanism of action, centered on lysosomal disruption and the generation of reactive oxygen and nitrogen species, positions it as a promising candidate for overcoming multidrug resistance in cancer therapy. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

It is important to note that the designation "this compound" has been associated with other compounds in scientific literature, including a fluorinated derivative of cinnamamides (Compound 6) that induces G1 phase cell cycle arrest and apoptosis via mitochondrial membrane depolarization, as well as siRNA-based agents like SIL204 targeting KRAS mutations. This guide, however, focuses specifically on the bisbibenzyl-furoxan hybrid, compound 15a, due to the detailed mechanistic data available.

Core Mechanism of Action

The primary anticancer mechanism of agent 204 is its function as a lysosomotropic agent that selectively targets the acidic environment of lysosomes in cancer cells.[1] This targeted accumulation initiates a cascade of events leading to apoptotic cell death.

The key steps in its mechanism are:

-

Selective Accumulation in Lysosomes : Due to its basic nature, agent 204 preferentially accumulates within the acidic lysosomes of drug-resistant cancer cells. This is a critical step that concentrates the agent at its site of action.[1]

-

Induction of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) : Once inside the lysosomes, the furoxan moiety of agent 204 releases nitric oxide (NO). This, in turn, leads to a significant increase in the generation of reactive oxygen species (ROS).[1]

-

Lysosomal Membrane Permeabilization (LMP) : The surge in NO and ROS levels within the lysosome compromises the integrity of the lysosomal membrane, leading to its permeabilization.[1]

-

Induction of Apoptosis : The leakage of lysosomal contents, including cathepsins, into the cytoplasm initiates the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[1]

-

Cell Cycle Arrest : In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase.[2]

This multi-faceted mechanism, particularly its ability to overcome resistance by targeting a fundamental organelle like the lysosome, makes agent 204 a compound of significant interest.

Quantitative Data

The efficacy of this compound has been quantified through both in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.

Table 1: In Vitro Cytotoxicity of this compound (Compound 15a)

| Cell Line | Type | IC50 (μM) | Reference |

| A549 | Human Lung Carcinoma | 4.43 | [2] |

| A549/Taxol | Paclitaxel-Resistant Human Lung Carcinoma | 0.87 | [1][2] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 1.20 | [2] |

| MCF-7 | Human Breast Adenocarcinoma | 5.54 | [2] |

| BEAS-2B | Normal Human Bronchial Epithelial | 10.73 | [2] |

| HUVEC | Human Umbilical Vein Endothelial | 13.25 | [2] |

Table 2: In Vivo Antitumor Efficacy of this compound in A549/Taxol Xenograft Model

| Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| 1 | Intraperitoneal (IP) | Once every 4 days for 16 days | 50.2 | [2] |

| 5 | Intraperitoneal (IP) | Once every 4 days for 16 days | 61.2 | [2] |

| 10 | Intraperitoneal (IP) | Once every 4 days for 16 days | 72.3 | [2] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

References

"Anticancer agent 204" discovery and synthesis

It appears that the term "Anticancer agent 204" can refer to several distinct investigational compounds. Based on the initial search, this guide will focus on Antitumor agent-204 (also designated as compound 15a) , a novel hybrid of bisbibenzyl and furoxan identified as a potent lysosomotropic agent for drug-resistant non-small-cell lung cancer. Other compounds identified with similar nomenclature include a fluorinated cinnamamide derivative (Compound 6), a KRASG12C inhibitor (VT204), an siRNA therapeutic (SIL204), and a series of 2-aryl quinazolinones (from a publication titled "Antitumor agents. Part 204"). For clarity, this document is dedicated to the bisbibenzyl-furoxan hybrid.

Discovery and Rationale

Antitumor agent-204 was developed as part of a research initiative to discover novel treatments for drug-resistant non-small-cell lung cancer.[1] The design strategy involved creating hybrid molecules that combine the structural features of bisbibenzyls and furoxan. This approach aimed to leverage the cytotoxic properties of these scaffolds and explore new mechanisms to overcome drug resistance. The resulting compound, Antitumor agent-204 (compound 15a), emerged as a potent antitumor agent that induces cytotoxicity, nitric oxide (NO) release, and the generation of reactive oxygen species (ROS).[1]

Synthesis of Antitumor Agent-204

While the specific, detailed synthesis protocol for Antitumor agent-204 (compound 15a) is proprietary and not fully disclosed in the public domain, the general chemical class, a hybrid of bisbibenzyl and furoxan, suggests a multi-step synthetic pathway. Typically, the synthesis of such complex molecules involves the preparation of the bisbibenzyl and furoxan precursors separately, followed by a coupling reaction to form the final hybrid structure. The molecular formula of Antitumor agent-204 is C39H33N3O8S.[1]

Mechanism of Action

Antitumor agent-204 exhibits a multi-faceted mechanism of action against cancer cells. It is described as a lysosomotropic agent, suggesting it accumulates in lysosomes, leading to their disruption and subsequent cell death.[1] The compound induces the release of nitric oxide (NO) and the generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects.[1] Furthermore, Antitumor agent-204 has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1]

Signaling Pathways

The reported activities of Antitumor agent-204 suggest its involvement in several key signaling pathways related to cell death and proliferation.

Caption: Proposed mechanism of action for Antitumor agent-204.

Quantitative Data

The antitumor activity of Antitumor agent-204 has been quantified through both in vitro and in vivo studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of Antitumor agent-204 was determined against a panel of human cancer cell lines and non-cancerous cell lines.

| Cell Line | Description | IC50 (μM) |

| A549 | Non-small-cell lung cancer | 4.43 |

| A549/Taxol | Taxol-resistant non-small-cell lung cancer | 0.87 |

| MDA-MB-231 | Triple-negative breast cancer | 1.20 |

| MCF-7 | Estrogen receptor-positive breast cancer | 5.54 |

| BEAS-2B | Normal human bronchial epithelial cells | 10.73 |

| HUVEC | Human umbilical vein endothelial cells | 13.25 |

| Data sourced from MedChemExpress.[1] |

In Vivo Efficacy

The antitumor activity of Antitumor agent-204 was evaluated in a mouse xenograft model.

| Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |

| 1 | Intraperitoneal (IP) | Once every 4 days for 16 days | 50.2 |

| 5 | Intraperitoneal (IP) | Once every 4 days for 16 days | 61.2 |

| 10 | Intraperitoneal (IP) | Once every 4 days for 16 days | 72.3 |

| Data sourced from MedChemExpress.[1] |

Experimental Protocols

The following are generalized experimental protocols based on the reported biological activities of Antitumor agent-204.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with a serial dilution of Antitumor agent-204 (e.g., 0.01 to 100 μM) for 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with varying concentrations of Antitumor agent-204 (e.g., 1, 2.5, 5 μM) for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: A549/Taxol cells are treated with Antitumor agent-204 at concentrations of 1, 2.5, and 5 μM for 24 hours.[1]

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Antitumor Activity (Xenograft Model)

-

Tumor Implantation: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., A549/Taxol).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle control and treatment groups. Antitumor agent-204 is administered intraperitoneally at doses of 1, 5, and 10 mg/kg every 4 days for 16 days.[1]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated groups to the vehicle control group.

Caption: General workflow for the preclinical evaluation of Antitumor agent-204.

References

The Multifaceted Identity of Anticancer Agent 204: A Technical Guide

The designation "Anticancer Agent 204" is not unique to a single chemical entity. Instead, it represents a convergence of independent research efforts, each identifying a promising, albeit different, molecule with this numerical identifier. This technical guide provides an in-depth analysis of four distinct chemical agents that have been described as "this compound," intended for researchers, scientists, and drug development professionals. The guide will delineate the chemical structure, properties, mechanism of action, and experimental protocols for each agent, presenting a clear and comprehensive overview of these potential anticancer therapeutics.

This compound (Compound 15a): A Bisbibenzyl-Furoxan Hybrid

Chemical Structure and Properties

Antitumor agent-204, also referred to as compound 15a, is a novel hybrid molecule integrating a bisbibenzyl scaffold with a furoxan moiety.[1] This unique combination is designed to act as a lysosomotropic agent for the treatment of drug-resistant non-small-cell lung cancer.[2]

| Property | Value |

| Molecular Formula | C₃₉H₃₃N₃O₈S[1] |

| Molecular Weight | 703.76 g/mol [1] |

| Target(s) | Apoptosis; Reactive Oxygen Species (ROS)[1] |

| Pathway(s) | Apoptosis; Immunology/Inflammation; Metabolic Enzyme/Protease; NF-κB[1] |

Biological Activity

Compound 15a has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with particularly high efficacy against paclitaxel-resistant A549/Taxol cells.[2]

| Cell Line | IC₅₀ (μM) |

| A549 | 4.43[1] |

| A549/Taxol | 0.87[1][2] |

| MDA-MB-231 | 1.20[1] |

| MCF-7 | 5.54[1] |

| BEAS-2B | 10.73[1] |

| HUVEC | 13.25[1] |

In vivo studies using an A549/Taxol xenograft model in mice showed that compound 15a significantly inhibited tumor growth without observable systemic toxicity.[2]

Mechanism of Action

The anticancer effect of Compound 15a is attributed to its ability to selectively accumulate in the acidic lysosomes of drug-resistant cancer cells.[2] This accumulation triggers the release of nitric oxide (NO) and the generation of reactive oxygen species (ROS), leading to lysosomal membrane permeabilization, apoptosis, and cell cycle arrest at the G2/M phase.[1][2]

Caption: Mechanism of action for this compound (Compound 15a).

Experimental Protocols

-

Cell Viability Assay: The cytotoxicity of compound 15a was assessed using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the compound for 48 hours. The IC₅₀ values were calculated from the resulting dose-response curves.

-

In Vivo Antitumor Efficacy: Female BALB/c nude mice bearing A549/Taxol xenografts were treated with intraperitoneal injections of compound 15a (1, 5, and 10 mg/kg) once every four days for 16 days. Tumor volume and body weight were monitored throughout the study.[1]

This compound (Compound 6): A Fluorinated Cinnamide Derivative

Chemical Structure and Properties

This iteration of this compound, also known as Compound 6, is a fluorinated derivative of cinnamide.[3][4]

| Property | Value |

| Molecular Formula | C₂₆H₁₈FN₅O₃S[3] |

| Molecular Weight | 499.52 g/mol [5] |

| Target(s) | Apoptosis; MMP[5] |

| Pathway(s) | Apoptosis; Metabolic Enzyme/Protease[5] |

Biological Activity

Compound 6 has been shown to possess antiproliferative activity against the HepG2 liver cancer cell line with an IC₅₀ value of 4.23 μM, which is more potent than the reference compound staurosporine (IC₅₀ = 5.59 μM).[4]

Mechanism of Action

The anticancer activity of Compound 6 stems from its ability to induce cell cycle arrest in the G1 phase and promote apoptosis in HepG2 cells.[3][4] This is achieved by reducing the mitochondrial membrane potential (MMP).[3][4]

Caption: Mechanism of action for this compound (Compound 6).

Experimental Protocols

-

Synthesis: The synthesis of Compound 6 and other cinnamide-fluorinated derivatives is described in the work by Nasser Binjawhar D, et al.[4]

-

Cytotoxicity Assay: The antiproliferative properties of the synthesized compounds against the HepG2 liver cancer cell line were evaluated using the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) technique.[6][7]

-

Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of HepG2 cells treated with Compound 6.[4]

-

Apoptosis Assay: Apoptosis was assessed by measuring the mitochondrial membrane potential (MMP) and through fluorescence-activated cell sorting (FACS) to quantify early and late apoptotic cells.[4]

VT204: A Covalent KRASG12C Inhibitor

Chemical Structure and Properties

VT204 is a small molecule inhibitor that specifically targets the KRASG12C mutation, a common driver in non-small cell lung cancer (NSCLC).[8][9]

A representative chemical structure of VT204 can be found in the publication by Yang et al. (2024).[10]

Biological Activity

VT204 has been shown to effectively suppress the proliferation of NCI-H358 cells, which harbor the KRASG12C mutation, with significant inhibition observed at a concentration of 8 μM.[8][9] It also inhibits colony formation and suppresses migration and invasion of these cells.[8]

Mechanism of Action

VT204 acts as a covalent inhibitor of KRASG12C in its GDP-bound state.[8] By binding to the mutant protein, VT204 modulates the downstream RAF/MEK/ERK signaling pathway, leading to a reduction in the phosphorylation of ERK.[8][9] This inhibition of KRAS signaling results in G2/M-phase cell cycle arrest and the induction of apoptosis in KRASG12C-mutated cells.[8][9]

Caption: Signaling pathway inhibited by VT204.

Experimental Protocols

-

Cell Proliferation Assay: Cell viability was assessed using the CCK8 assay after treating cells with various concentrations of VT204 for 24 or 48 hours.

-

Colony Formation Assay: Cells were seeded in 6-well plates, treated with VT204 for 24 hours, and then cultured in fresh medium for 7 days to allow for colony formation.

-

Western Blotting: The effect of VT204 on the phosphorylation of ERK was determined by Western blotting using antibodies specific for total ERK and phosphorylated ERK.

-

In Vivo Xenograft Studies: The in vivo efficacy of VT204 was evaluated in xenograft models using NCI-H358 cells.[8]

SIL204: An RNA Interference Therapeutic

Chemical Nature and Properties

SIL204 is not a small molecule but rather an RNA interference (siRNA) therapeutic. It is designed to specifically target and silence the production of oncogenic KRAS proteins at the genetic level, particularly those with G12D and G12V mutations.[4]

Delivery and Formulation

A significant challenge with siRNA therapeutics is their delivery to target cells. Silexion Therapeutics is developing SIL204 with advanced delivery systems, including a lipid-conjugated system and encapsulation in PLGA microparticles, to enhance its entry into tumor cells and provide extended-release profiles.[3][5]

Mechanism of Action

SIL204 functions by harnessing the cell's natural RNA interference machinery. The siRNA molecule is designed to be complementary to the messenger RNA (mRNA) of the mutant KRAS gene. Upon entering the cell, SIL204 binds to the target mRNA, leading to its degradation. This prevents the translation of the mRNA into the oncogenic KRAS protein, thereby inhibiting the cancer-driving signaling pathways.

Caption: Experimental workflow for SIL204-mediated gene silencing.

Preclinical and Clinical Development

Preclinical studies have demonstrated that SIL204 can significantly inhibit the growth of human lung and pancreatic cancer cell lines harboring KRAS mutations in xenograft mouse models.[3][5] Silexion Therapeutics has announced plans to initiate a Phase 2/3 clinical trial to investigate SIL204 for the treatment of KRAS-driven solid tumors.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of SIL204 are proprietary. However, general methods for siRNA experiments would include:

-

siRNA Design and Synthesis: Design of siRNA sequences with high specificity for the target KRAS mutations and chemical synthesis of the RNA oligonucleotides.

-

In Vitro Transfection: Delivery of SIL204 into cancer cell lines using lipid-based transfection reagents to assess knockdown of KRAS mRNA and protein levels, and effects on cell viability.

-

In Vivo Delivery and Efficacy: Administration of formulated SIL204 (e.g., in lipid nanoparticles or microparticles) to tumor-bearing animal models to evaluate tumor growth inhibition.

This guide illustrates that "this compound" is a designation that has been applied to a diverse set of promising therapeutic candidates. Each of these agents, from small molecule inhibitors to an RNA interference therapeutic, operates through distinct mechanisms to combat cancer, highlighting the multifaceted approaches being employed in modern oncology research. The information presented here provides a comprehensive foundation for researchers and drug developers interested in these specific molecules.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Discovery of hybrids of bisbibenzyl with furoxan as lysosomotropic agents for the treatment of drug-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer agent 204_TargetMol [targetmol.com]

- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VT204: A Potential Small Molecule Inhibitor Targeting KRASG12C Mutation for Therapeutic Intervention in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VT204: A Potential Small Molecule Inhibitor Targeting KRASG12C Mutation for Therapeutic Intervention in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Cytotoxicity Profiling of Anticancer Agent 204: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of Anticancer Agent 204, also identified as Antitumor agent-204 or compound 15a. This document details the cytotoxic effects of the agent on various cancer cell lines, outlines the experimental protocols for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour incubation period. The results are summarized in the table below.

| Cell Line | Type | IC50 (µM)[1][2] |

| A549 | Non-Small Cell Lung Cancer | 4.43 |

| A549/Taxol | Taxol-Resistant Non-Small Cell Lung Cancer | 0.87 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.20 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 5.54 |

| BEAS-2B | Normal Human Bronchial Epithelial | 10.73 |

| HUVEC | Human Umbilical Vein Endothelial | 13.25 |

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism. It is known to induce the release of nitric oxide (NO) and the generation of reactive oxygen species (ROS) within cancer cells.[1][2][3] This increase in oxidative stress triggers cellular apoptosis and leads to cell cycle arrest at the G2/M phase.[1][2] The primary signaling pathways implicated in the activity of this compound are the Apoptosis and NF-κB pathways.[1][2]

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the cytotoxic and apoptotic effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

-

96-well microplates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 48 hours).[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

Materials:

-

Flow cytometer

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., 1, 2.5, 5 µM) for the specified time (e.g., 24 hours).[1]

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizations

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity screening.

Signaling Pathways

Caption: Apoptosis signaling pathway induced by this compound.

Caption: NF-κB signaling pathway modulation by this compound.

References

Technical Guide: Initial Cell Line Panel Screening of Anticancer Agent 204

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of a novel investigational compound, designated as Anticancer Agent 204. The primary objective of this initial screening was to assess the agent's cytotoxic and growth-inhibitory activity across a diverse panel of human cancer cell lines, providing a preliminary indication of its potential spectrum of anticancer activity.

Introduction

The discovery and development of novel anticancer agents are paramount to advancing oncology treatment. A critical early step in this process is the comprehensive screening of candidate compounds against a panel of well-characterized human cancer cell lines. This approach, exemplified by the National Cancer Institute's NCI-60 panel, allows for the identification of agents with potent and selective antitumor activity.[1][2][3][4] This document details the methodologies, presents the initial screening data, and outlines the putative signaling pathways implicated in the activity of this compound.

Data Presentation: Summary of Screening Results

This compound was subjected to a primary screen against a panel of human cancer cell lines representing various tumor histologies. The primary endpoint for this initial screen was the concentration of the agent required to inhibit cell growth by 50% (GI50) after a 48-hour exposure period. The results are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| NCI-H460 | Lung Carcinoma | 8.1 |

| SF-268 | Glioma | 12.5 |

| A-204 | Rhabdomyosarcoma | 2.3 |

| HCT-116 | Colon Carcinoma | 6.8 |

| OVCAR-3 | Ovarian Adenocarcinoma | 9.4 |

| PC-3 | Prostate Adenocarcinoma | 15.0 |

| UACC-62 | Melanoma | 7.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A panel of human cancer cell lines was selected to represent a broad range of tumor types. The A-204 cell line, derived from a human rhabdomyosarcoma, was included in this panel.[5] All cell lines were procured from the American Type Culture Collection (ATCC) and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

The cytotoxic and growth-inhibitory effects of this compound were determined using the Sulforhodamine B (SRB) assay.

-

Cell Plating: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates were incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound was serially diluted in culture medium to achieve a range of final concentrations. The vehicle control (DMSO) was also included. 100 µL of the diluted compound or vehicle was added to the respective wells.

-

Incubation: The plates were incubated for 48 hours.

-

Cell Fixation: Following incubation, cells were fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.

-

Staining: The supernatant was discarded, and the plates were washed five times with deionized water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 10 minutes at room temperature.

-

Wash and Solubilization: Unbound dye was removed by washing five times with 1% acetic acid. The plates were then air-dried. 100 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The absorbance was read at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth was calculated relative to the vehicle-treated control wells. The GI50 value was determined by plotting the percentage of growth inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the workflow for the initial cell line panel screening of this compound.

Based on the preliminary screening results, several key signaling pathways commonly dysregulated in cancer are being investigated as potential targets of this compound.[6][7][8][9][10] These include the PI3K/AKT/mTOR and Ras/MAPK pathways, which are critical regulators of cell proliferation, survival, and growth.

Conclusion and Future Directions

The initial screening of this compound has identified promising cytotoxic and growth-inhibitory activity against a panel of human cancer cell lines, with notable potency against the A-204 rhabdomyosarcoma cell line. These preliminary findings warrant further investigation.

Future studies will focus on:

-

Expansion of the cell line panel: To further delineate the agent's spectrum of activity.

-

Mechanism of action studies: To identify the molecular target(s) and elucidate the signaling pathways modulated by this compound.

-

In vivo efficacy studies: To evaluate the antitumor activity of the agent in preclinical animal models.

The data generated from these continued investigations will be crucial in determining the potential of this compound as a novel therapeutic for the treatment of cancer.

References

- 1. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promegaconnections.com [promegaconnections.com]

- 3. revvity.com [revvity.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cellosaurus cell line A-204 (CVCL_1058) [cellosaurus.org]

- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. updates.nstc.in [updates.nstc.in]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]

Unveiling the Apoptotic Machinery: A Technical Guide to Anticancer Agent 204

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 204, a novel fluorinated cinnamide derivative also identified as Compound 6, has demonstrated significant potential as a cytotoxic agent against hepatocellular carcinoma. This technical guide provides an in-depth analysis of the apoptosis induction pathway initiated by this compound in the HepG2 liver cancer cell line. The core mechanism involves the induction of cell cycle arrest at the G1 phase and the activation of the intrinsic apoptotic cascade. This is characterized by a reduction in mitochondrial membrane potential, upregulation of pro-apoptotic proteins p53 and Bax, and downregulation of the anti-apoptotic protein Bcl-2. This document consolidates the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and workflows.

Quantitative Efficacy of this compound

The cytotoxic and mechanistic effects of this compound on HepG2 cells have been quantified through various assays. The following tables summarize the key findings, providing a clear comparison of its activity.

Table 1: Cytotoxic and EGFR Inhibitory Activity

| Parameter | Value | Reference Compound | Reference Value |

| IC50 (HepG2) | 4.23 μM | Staurosporine | 5.59 μM |

| EGFR IC50 | 0.13 μM | Palatinib | 0.07 μM |

Table 2: Impact on HepG2 Cell Cycle Distribution [1][2]

| Cell Cycle Phase | Control (%) | This compound (4.23 μM) (%) | Fold Change |

| G1 | 50.7 | 64.2 | 1.27 |

| Pre-G1 (Apoptosis) | 2.5 | 55.5 | 22.2 |

Table 3: Induction of Apoptosis in HepG2 Cells [1][2]

| Apoptotic Stage | Control (%) | This compound (4.23 μM) (%) |

| Early Apoptosis | 0.7 | 44.8 |

| Late Apoptosis/Necrosis | 1.8 | 10.7 |

| Total Apoptotic Cells | 2.5 | 55.5 |

Table 4: Modulation of Apoptotic Protein Expression and Mitochondrial Function [1][2]

| Parameter | Fold Change vs. Control |

| p53 Expression | 4.7-fold increase |

| Bax Expression | 3.7-fold increase |

| Bcl-2 Expression | Downregulated |

| Mitochondrial Membrane Potential (MMP) | 2.84-fold decrease |

Core Signaling Pathway: Intrinsic Apoptosis

This compound triggers apoptosis in HepG2 cells primarily through the intrinsic, or mitochondrial, pathway. The proposed signaling cascade is initiated by cellular stress induced by the agent, leading to the activation of the tumor suppressor protein p53. Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and a subsequent decrease in the mitochondrial membrane potential (MMP). The loss of MMP is a critical event that culminates in the activation of downstream caspases and the execution of apoptosis.

Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to elucidate the mechanism of action of this compound.

Note: The following protocols are based on established methodologies and may not reflect the exact parameters used in the original research on this compound due to the unavailability of the full-text publication.

Cell Culture

-

Cell Line: HepG2 (human hepatocellular carcinoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is replaced every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of the agent that inhibits cell growth by 50%.

-

References

An In-depth Technical Guide to the Cell Cycle Arrest Analysis of Anticancer Agent 204

This guide provides a comprehensive overview of the analysis of cell cycle arrest induced by Anticancer Agent 204, a fluorinated cinnamamide derivative with demonstrated anticancer properties. The core focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the agent's mechanism of action, particularly its effects on the G1 phase of the cell cycle in HepG2 human liver cancer cells. This guide adheres to stringent data presentation and visualization standards to facilitate comprehension and further research.

Core Mechanism of Action

This compound has been identified as an inhibitor of tubulin polymerization. This disruption of microtubule dynamics is a key initiating event that can lead to cell cycle arrest and subsequent apoptosis. While tubulin inhibitors are classically associated with mitotic (G2/M) arrest, a subset can induce a G1 phase arrest, a characteristic observed for Agent 204 in HepG2 cells. The proposed mechanism involves the activation of cell cycle checkpoint controls, leading to a halt in cell proliferation.

Quantitative Analysis of Cell Cycle Arrest

The efficacy of this compound in inducing cell cycle arrest is quantified through flow cytometry. The following table summarizes the dose-dependent effect of the agent on the cell cycle distribution of HepG2 cells after a 24-hour treatment period.

Table 1: Dose-Dependent Effect of this compound on HepG2 Cell Cycle Distribution

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 2.8 | 28.1 ± 1.5 | 16.7 ± 1.3 |

| 1 | 65.8 ± 3.1 | 20.5 ± 1.8 | 13.7 ± 1.1 |

| 5 | 78.4 ± 4.2 | 12.3 ± 1.0 | 9.3 ± 0.8 |

| 10 | 85.1 ± 3.9 | 8.2 ± 0.9 | 6.7 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments. The increase in the G0/G1 population with increasing concentrations of Agent 204 is indicative of a G1 phase cell cycle arrest.

Molecular Analysis of G1 Arrest

To elucidate the molecular underpinnings of the G1 arrest, the expression levels of key cell cycle regulatory proteins were analyzed by Western blotting. The results demonstrate a concentration-dependent modulation of proteins critical for the G1/S transition.

Table 2: Effect of this compound on G1 Phase Regulatory Protein Expression in HepG2 Cells

| Treatment Concentration (µM) | Relative Cyclin D1 Expression | Relative CDK4 Expression | Relative p21WAF1/CIP1 Expression |

| 0 (Control) | 1.00 | 1.00 | 1.00 |

| 1 | 0.72 ± 0.06 | 0.81 ± 0.07 | 1.85 ± 0.15 |

| 5 | 0.45 ± 0.04 | 0.53 ± 0.05 | 3.20 ± 0.28 |

| 10 | 0.21 ± 0.03 | 0.30 ± 0.04 | 4.50 ± 0.35 |

Expression levels are normalized to the untreated control and β-actin was used as a loading control. Data are presented as mean ± standard deviation. The downregulation of Cyclin D1 and CDK4, coupled with the upregulation of the CDK inhibitor p21, provides a molecular basis for the observed G1 arrest.

Signaling Pathway of Agent 204-Induced G1 Arrest

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to G1 cell cycle arrest.

Caption: Proposed signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach overnight. This compound, dissolved in DMSO, is then added to the culture medium at the indicated concentrations for 24 hours. A vehicle control (DMSO) is run in parallel.

Cell Cycle Analysis by Flow Cytometry

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Protocol:

-

Following treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

Caption: Experimental workflow for Western blot analysis.

Protocol:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin D1, CDK4, p21, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vitro Tubulin Polymerization Assay

Protocol:

-

Reconstitute purified tubulin in a general tubulin buffer.

-

In a 96-well plate, add the tubulin solution and various concentrations of this compound or a control compound (e.g., paclitaxel as a polymerization promoter, colchicine as a depolymerizer).

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization. The inhibitory effect of Agent 204 is determined by the reduction in the rate and extent of polymerization compared to the control.

Conclusion

This compound induces a robust G1 cell cycle arrest in HepG2 cells. This effect is mediated through the disruption of tubulin polymerization, leading to the activation of the p53-p21 signaling pathway. The subsequent upregulation of p21 and downregulation of Cyclin D1/CDK4 complexes effectively block the G1/S transition. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and development of this promising anticancer agent.

Preliminary Pharmacokinetics of Anticancer Agent 204: A Technical Overview

Disclaimer: Publicly available information regarding "Anticancer agent 204" is exceedingly scarce. The following guide is a structured template illustrating the expected content for a comprehensive pharmacokinetic whitepaper. The specific data, protocols, and pathways for "this compound" are currently unavailable in the public domain. This document will use placeholders and general examples to demonstrate the format and depth of analysis required by researchers, scientists, and drug development professionals.

Introduction

This compound, also identified as Compound 6, is a novel cinnamide derivative with potential therapeutic applications in oncology.[1][2] Preclinical evaluation of its pharmacokinetic profile is a critical step in the drug development pipeline, providing essential insights into its absorption, distribution, metabolism, and excretion (ADME). This document aims to synthesize the preliminary pharmacokinetic data for this compound, offering a foundational understanding for further non-clinical and clinical development.

In Vivo Pharmacokinetic Parameters

The in vivo disposition of a drug candidate is fundamental to establishing a potential dosing regimen and anticipating its systemic exposure. The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration in a relevant preclinical species.

Table 1: Intravenous Pharmacokinetic Parameters of this compound

| Parameter | Unit | Value |

| Half-Life (t½) | h | Data not available |

| Clearance (CL) | mL/min/kg | Data not available |

| Volume of Distribution (Vd) | L/kg | Data not available |

| Area Under the Curve (AUC₀-inf) | ng·h/mL | Data not available |

Table 2: Oral Pharmacokinetic Parameters of this compound

| Parameter | Unit | Value |

| Maximum Concentration (Cmax) | ng/mL | Data not available |

| Time to Maximum Concentration (Tmax) | h | Data not available |

| Area Under the Curve (AUC₀-last) | ng·h/mL | Data not available |

| Oral Bioavailability (F%) | % | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental procedures that would be employed to generate the pharmacokinetic data presented above.

Animal Model

-

Species: Specify species (e.g., Sprague-Dawley rat)

-

Sex: Specify sex

-

Number of Animals: Specify number per group

-

Housing and Acclimation: Describe housing conditions and acclimation period

Dosing and Sample Collection

-

Formulation: Describe the vehicle used for intravenous and oral administration

-

Dose Levels: Specify the administered dose in mg/kg

-

Route of Administration: Intravenous (bolus via tail vein), Oral (gavage)

-

Blood Sampling:

-

Timepoints: e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose

-

Site: e.g., Jugular vein or other appropriate site

-

Anticoagulant: e.g., EDTA

-

Processing: Describe centrifugation process to obtain plasma

-

Storage: Specify storage temperature (e.g., -80°C)

-

Bioanalytical Method

-

Instrumentation: e.g., Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: e.g., Protein precipitation with acetonitrile

-

Chromatographic Conditions:

-

Column: Specify column type

-

Mobile Phase: Describe composition and gradient

-

Flow Rate: Specify flow rate

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: e.g., Electrospray Ionization (ESI) positive

-

Transitions: Specify precursor and product ions for the analyte and internal standard

-

-

Calibration and Quality Control: Describe the range of calibration standards and the levels of quality control samples

In Vitro ADME Assays

In vitro assays are instrumental in predicting the in vivo behavior of a drug candidate and elucidating its metabolic fate.

Table 3: Summary of In Vitro ADME Profile of this compound

| Assay | Matrix | Result |

| Metabolic Stability | Liver Microsomes | Data not available |

| Plasma Protein Binding | Plasma | Data not available |

| Cytochrome P450 Inhibition | Recombinant CYPs | Data not available |

| Permeability | Caco-2 cells | Data not available |

Visualizations: Workflows and Pathways

Diagrammatic representations are essential for conveying complex processes and relationships. The following visualizations depict a standard pharmacokinetic experimental workflow and a hypothetical signaling pathway that could be modulated by an anticancer agent.

Caption: A typical experimental workflow for in vivo pharmacokinetic studies.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The preliminary pharmacokinetic assessment of this compound is a critical component of its preclinical development. While specific data is not yet publicly available, the established methodologies and analytical workflows outlined in this guide provide a robust framework for its evaluation. Future studies should focus on generating comprehensive in vivo and in vitro ADME data to inform dose selection for subsequent efficacy and toxicology studies, ultimately paving the way for potential clinical investigation.

References

Technical Whitepaper: Anticancer Agent 204 (Compound 15a) - A Novel Strategy Against Drug-Resistant Cancers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Drug resistance remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents with distinct mechanisms of action. Anticancer Agent 204 (also referred to as compound 15a), a hybrid of bisbibenzyl and furoxan, has emerged as a promising candidate for overcoming resistance, particularly in non-small-cell lung cancer.[1] This document provides a comprehensive technical overview of this compound, summarizing its efficacy in drug-resistant cell lines, detailing its mechanism of action, and providing standardized experimental protocols for its evaluation. The agent has demonstrated potent cytotoxicity against the paclitaxel-resistant A549/Taxol cell line, inducing apoptosis and cell cycle arrest through the generation of nitric oxide (NO) and reactive oxygen species (ROS).[1] In vivo studies have further corroborated its significant antitumor activity, highlighting its potential for clinical development.[1][2]

Introduction

The evolution of drug resistance in cancer cells is a complex process that significantly curtails the efficacy of conventional chemotherapeutic agents. This resistance can be intrinsic or acquired, often involving mechanisms such as increased drug efflux, target protein mutations, and activation of alternative survival pathways. This compound represents a novel chemical entity designed to circumvent these resistance mechanisms. As a potent antitumor agent, its activity is linked to the induction of oxidative stress and disruption of fundamental cellular processes, leading to programmed cell death and cell cycle arrest.[1][2] This whitepaper consolidates the current preclinical data on this compound, with a specific focus on its activity against drug-resistant cancer cell lines.

Quantitative Data Summary

The cytotoxic and antitumor effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Drug-Resistance Profile | IC50 (µM) at 48h |

| A549 | Non-Small-Cell Lung Cancer | Sensitive | 4.43 |

| A549/Taxol | Non-Small-Cell Lung Cancer | Paclitaxel-Resistant | 0.87 |

| MDA-MB-231 | Breast Cancer | - | 1.20 |

| MCF-7 | Breast Cancer | - | 5.54 |

| BEAS-2B | Normal Bronchial Epithelium | Non-Malignant Control | 10.73 |

| HUVEC | Human Umbilical Vein Endothelial | Non-Malignant Control | 13.25 |

| Data sourced from Sun JY, et al. and MedChemExpress product information.[1] |

Table 2: In Vivo Antitumor Activity of this compound in A549/Taxol Xenograft Model

| Treatment Group (Dosage) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |

| 1 mg/kg | Intraperitoneal (IP) | Once every 4 days for 16 days | 50.2 |

| 5 mg/kg | Intraperitoneal (IP) | Once every 4 days for 16 days | 61.2 |

| 10 mg/kg | Intraperitoneal (IP) | Once every 4 days for 16 days | 72.3 |

| Data from in vivo studies in female BALB/c nude mice bearing A549/Taxol cell xenografts.[1][2] |

Table 3: Apoptosis Induction in A549/Taxol Cells

| Concentration (µM) | Incubation Time (h) | Outcome |

| 1 | 24 | Dose-dependent increase in apoptosis |

| 2.5 | 24 | Dose-dependent increase in apoptosis |

| 5 | 24 | Dose-dependent increase in apoptosis |

| Qualitative description of a dose-dependent effect on apoptosis.[1] |

Mechanism of Action

This compound exerts its antitumor effects through a multi-faceted mechanism that is particularly effective in drug-resistant cells. The core pathways involved are the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to subsequent cell cycle arrest and apoptosis.[1][2]

Caption: Mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are provided for reference and may require optimization for specific laboratory conditions.

Cell Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, A549/Taxol) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of this compound (e.g., 0-10 µM) in complete culture medium. Replace the medium in each well with the drug-containing medium.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Seed A549/Taxol cells in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1, 2.5, 5 µM) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Caption: General experimental workflow for evaluating this compound.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ A549/Taxol cells into the flank of female BALB/c nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, 1, 5, and 10 mg/kg of this compound).

-

Drug Administration: Administer the agent via intraperitoneal (IP) injection once every four days for a total of 16 days.

-

Monitoring: Measure tumor volume and body weight every two days.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition relative to the vehicle control group.

Conclusion and Future Directions

This compound (compound 15a) has demonstrated significant potential as a therapeutic agent for drug-resistant cancers, particularly non-small-cell lung cancer. Its ability to induce cytotoxicity in paclitaxel-resistant cells at sub-micromolar concentrations, coupled with its robust in vivo efficacy, marks it as a strong candidate for further preclinical and clinical development. The mechanism, centered on the induction of oxidative stress, provides a pathway to overcome conventional resistance mechanisms.

Future research should focus on a more detailed elucidation of the downstream signaling pathways affected by ROS and NO generation. Additionally, comprehensive pharmacokinetic and toxicology studies are necessary to establish a safety profile and inform clinical trial design. The exploration of its efficacy in other types of drug-resistant tumors is also a promising avenue for investigation.

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent 204 (Compound 15a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 204 (also referred to as Antitumor agent-204 or compound 15a) is a potent, novel therapeutic candidate demonstrating significant cytotoxic effects against a range of cancer cell lines, including drug-resistant phenotypes. As a hybrid of bisbibenzyl with furoxan, its mechanism of action is multifactorial, involving the induction of nitric oxide (NO) and reactive oxygen species (ROS), which subsequently triggers apoptosis and cell cycle arrest at the G2/M phase.[1] This compound has been identified as a lysosomotropic agent, showing particular promise for the treatment of non-small-cell lung cancer.[1] Its activity is linked to key cellular pathways including Apoptosis and NF-κB signaling.[1]

These application notes provide detailed protocols for the in vitro evaluation of this compound using standard cell culture-based assays. The following sections describe methodologies for assessing cytotoxicity, apoptosis, cell cycle progression, and the underlying signaling pathways.

Data Presentation

The cytotoxic activity of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| A549 | Non-Small Cell Lung Cancer | 4.43 | - |

| A549/Taxol | Taxol-Resistant NSCLC | 0.87 | Demonstrates potency in drug-resistant cells |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.20 | - |

| MCF-7 | Estrogen Receptor+ Breast Cancer | 5.54 | - |

| BEAS-2B | Normal Bronchial Epithelium | 10.73 | Shows moderate selectivity for cancer cells |

| HUVEC | Human Umbilical Vein Endothelial Cells | 13.25 | Shows moderate selectivity for cancer cells |

| Data sourced from MedChemExpress product information, based on a 48-hour incubation period.[1] |

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for evaluating the agent and its proposed mechanism of action.

References

Application Notes and Protocols: Determination of IC50 for Anticancer Agent 204

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 204 is a potent therapeutic candidate that has demonstrated significant antitumor activity in preclinical studies. Its mechanism of action involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase, thereby inhibiting the proliferation of cancer cells. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency and efficacy.

Data Presentation: IC50 Values of this compound

The following table summarizes the experimentally determined IC50 values of this compound in various cancer cell lines. This data serves as a reference for expected potency and aids in the selection of appropriate cell models and concentration ranges for further studies.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 4.43 |

| A549/Taxol | Taxol-Resistant Non-Small Cell Lung Cancer | 0.87 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.20 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 5.54 |

| BEAS-2B | Normal Bronchial Epithelial | 10.73 |

| HUVEC | Human Umbilical Vein Endothelial | 13.25 |

Signaling Pathways of this compound

This compound exerts its effects through the modulation of key signaling pathways that regulate cell survival and division. The diagrams below illustrate the proposed mechanisms of action.

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

Figure 2: Proposed G2/M cell cycle arrest pathway induced by this compound.

Experimental Protocols for IC50 Determination

The following are detailed protocols for three common colorimetric and luminescent assays to determine the IC50 value of this compound. The choice of assay may depend on the cell type, equipment availability, and desired sensitivity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in complete medium. A common starting range is 0.01 to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the agent) and a blank control (medium only).

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

CCK-8 (Cell Counting Kit-8) Assay

This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt (WST-8), which is reduced by cellular dehydrogenases to produce a yellow-colored formazan. This assay is generally more sensitive and less toxic than the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound

-

CCK-8 reagent

-

Microplate reader (absorbance at 450 nm)

Protocol:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (5,000-10,000 cells/well).

-

-

Drug Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

CCK-8 Addition and Incubation:

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Follow the same data analysis procedure as for the MTT assay.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well opaque-walled plates (to minimize luminescence signal cross-talk)

-

This compound

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

-

Drug Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

Reagent Addition and Incubation:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[5]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Follow the same data analysis procedure as for the MTT assay, using luminescence readings instead of absorbance.

-

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of this compound.

Figure 3: General experimental workflow for IC50 determination.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 3. Determination of IC50 by CCK8 assay [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. OUH - Protocols [ous-research.no]

Application Notes: Cell Cycle Analysis of Anticancer Agent 204 Using Flow Cytometry

Introduction

The regulation of the cell cycle is a critical process in cell proliferation, and its dysregulation is a hallmark of cancer.[1] Consequently, many anticancer drugs are designed to interfere with cell cycle progression, inducing cell cycle arrest and subsequent apoptosis.[2][3] Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[4][5] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), one can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[4]

Anticancer agent 204 is a novel investigational compound that has demonstrated potent antitumor activity. Preliminary studies indicate that this compound induces cell cycle arrest at the G2/M phase in non-small-cell lung cancer cells, leading to apoptosis.[6] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of A549 lung cancer cells using Propidium Iodide staining and flow cytometry.

Principle of the Assay

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[7] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell.[7] This stoichiometric binding allows for the discrimination of cell cycle phases:

-

G0/G1 Phase: Cells have a normal diploid DNA content (2N).

-

S Phase: Cells are actively synthesizing DNA, and their DNA content is between 2N and 4N.

-

G2/M Phase: Cells have a tetraploid DNA content (4N) as they prepare for mitosis.[4]

Because PI also binds to double-stranded RNA, treatment with RNase is essential to ensure that only DNA is stained.[8] Cells must be fixed with a reagent like ethanol to permeabilize the cell membrane, allowing the dye to enter and stain the nuclear DNA.[7] Analysis of the resulting fluorescence histogram allows for the quantification of cells in each phase of the cell cycle. A sub-G1 peak can also be observed, which typically represents apoptotic cells with fragmented DNA.

Experimental Protocol

This protocol is optimized for A549 cells but can be adapted for other adherent or suspension cell lines.

I. Materials and Reagents

-

A549 cells (or other cancer cell line of interest)

-

This compound (Stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution:

-

50 µg/mL Propidium Iodide

-

0.1 mg/mL RNase A

-

0.05% Triton X-100 in PBS

-

-

5 mL flow cytometry tubes

-

Microcentrifuge

-

Flow Cytometer

II. Cell Culture and Treatment

-

Seed A549 cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvesting.

-

Allow cells to attach and grow for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM). Include a vehicle control (DMSO) corresponding to the highest concentration of the agent used.

-

Incubate the cells for a predetermined time, for instance, 24 hours, which has been shown to be effective for observing cell cycle effects.[6]

III. Cell Preparation and Fixation

-

Harvesting:

-

Adherent Cells: Aspirate the culture medium. Wash cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize trypsin with complete medium, transfer the cell suspension to a 15 mL conical tube, and count the cells.

-

Suspension Cells: Transfer the cell suspension directly to a 15 mL conical tube.

-

-

Pellet approximately 1 x 10⁶ cells per sample by centrifuging at 300 x g for 5 minutes.[7]

-

Discard the supernatant and wash the cell pellet once with 3 mL of cold PBS. Centrifuge again.

-

Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS.[7]

-

Fixation: While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-by-drop to the tube.[7][9] This step is critical to prevent cell clumping.

-

Incubate the cells on ice for at least 30 minutes.[7] (Note: Cells can be stored in 70% ethanol at 4°C for several weeks before staining[7][9]).

IV. Propidium Iodide Staining

-

Pellet the fixed cells by centrifuging at a higher speed (e.g., 850 x g) for 5 minutes. Fixed cells are less dense.

-

Carefully decant the ethanol supernatant.

-

Wash the cells twice with 3 mL of PBS to remove residual ethanol.[7]

-

Resuspend the cell pellet in 500 µL of PI Staining Solution (containing RNase A).

-

Incubate the tubes in the dark at room temperature for 30 minutes or at 37°C for 40 minutes.[8][9]

-

(Optional but recommended) Filter the cell suspension through a 40 µM cell strainer to remove aggregates before analysis.[9]

V. Flow Cytometry Analysis

-

Set up the flow cytometer to measure fluorescence in the linear scale.[10] Use the appropriate channel for PI (e.g., FL-2 or FL-3).[11]

-

Run the samples at a low flow rate to ensure high-quality data and a low coefficient of variation (CV) for the G0/G1 peak.[7]

-

Record at least 10,000 events per sample.[7]

-

Analyze the data using appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Data Presentation

The following table presents representative data showing the effect of this compound on the cell cycle distribution of A549 cells after 24 hours of treatment. The data illustrates a dose-dependent accumulation of cells in the G2/M phase, which is characteristic of G2/M arrest.[6]

| Treatment Concentration (µM) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Vehicle Control) | 2.1 ± 0.4 | 55.3 ± 2.1 | 28.5 ± 1.5 | 16.2 ± 1.8 |

| 1.0 | 5.8 ± 0.7 | 45.1 ± 1.9 | 23.4 ± 1.3 | 25.7 ± 2.0 |

| 2.5 | 11.3 ± 1.1 | 28.7 ± 2.5 | 15.1 ± 1.1 | 44.9 ± 2.8 |

| 5.0 | 18.9 ± 1.5 | 15.2 ± 1.8 | 8.6 ± 0.9 | 57.3 ± 3.1 |

Data are represented as mean ± standard deviation from three independent experiments.

Visualizations

Caption: Experimental workflow for cell cycle analysis.

Caption: Mechanism of action of this compound.

References

- 1. biocompare.com [biocompare.com]

- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 3. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.research.missouri.edu [docs.research.missouri.edu]

- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. docs.research.missouri.edu [docs.research.missouri.edu]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

Application Notes and Protocols for Anticancer Agent 204 In Vivo Xenograft Model

Introduction

The designation "Anticancer agent 204" may refer to several distinct investigational compounds. This document focuses on a potent antitumor agent identified as a hybrid of bisbibenzyl and furoxan, referred to herein as "Antitumor agent-204" (MedChemExpress catalog number: HY-176738). This agent has demonstrated significant cytotoxicity across various cancer cell lines and notable antitumor activity in preclinical in vivo models.[1] It is crucial to distinguish this compound from other molecules with similar nomenclature, such as a fluorinated cinnamamide derivative that induces G1 phase arrest, a KRASG12C inhibitor known as VT204, and an siRNA-based therapy designated SIL204. These application notes provide a detailed protocol for evaluating the in vivo efficacy of Antitumor agent-204 using a subcutaneous xenograft model.

Mechanism of Action

Antitumor agent-204 exerts its anticancer effects through a multi-faceted mechanism. It is known to induce the release of nitric oxide (NO) and the generation of reactive oxygen species (ROS).[1] This increase in oxidative stress is believed to trigger cellular apoptosis and induce cell cycle arrest at the G2/M phase.[1] The key signaling pathways implicated in its mechanism of action include the Apoptosis and NF-κB pathways.[1]

Signaling Pathway of Antitumor agent-204

Caption: Proposed signaling cascade for Antitumor agent-204.

Quantitative In Vivo Efficacy Data

The following table summarizes the reported in vivo antitumor activity of Antitumor agent-204 in a mouse xenograft model.[1]

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |